
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) is a complex organophosphorus compound with the molecular formula C39H28F6O2P2. This compound is known for its unique structural features, which include a perfluoropropane core and diphenylphosphine oxide groups. It is utilized in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) typically involves the reaction of perfluoropropane derivatives with diphenylphosphine oxide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include perfluoropropane-2,2-diyl derivatives and diphenylphosphine oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve high purity levels required for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoropropane-2,2-diyl derivatives with additional oxygen atoms, while reduction can produce simpler phosphine oxide compounds.
Aplicaciones Científicas De Investigación
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which ((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine): Similar in structure but lacks the oxide groups.
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine sulfide): Contains sulfide groups instead of oxide groups.
Uniqueness
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) is unique due to its combination of perfluoropropane core and diphenylphosphine oxide groups, which confer specific chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Propiedades
Fórmula molecular |
C39H28F6O2P2 |
|---|---|
Peso molecular |
704.6 g/mol |
Nombre IUPAC |
1-diphenylphosphoryl-4-[2-(4-diphenylphosphorylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C39H28F6O2P2/c40-38(41,42)37(39(43,44)45,29-21-25-35(26-22-29)48(46,31-13-5-1-6-14-31)32-15-7-2-8-16-32)30-23-27-36(28-24-30)49(47,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
Clave InChI |
PZQGCTLPVUJZRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


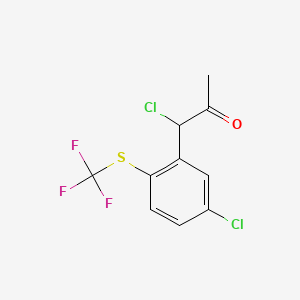
![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)
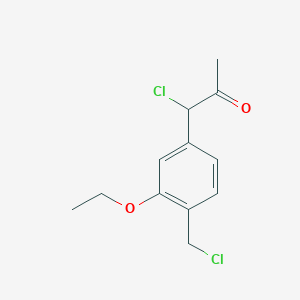

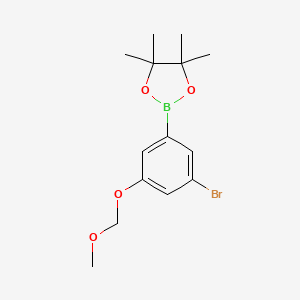
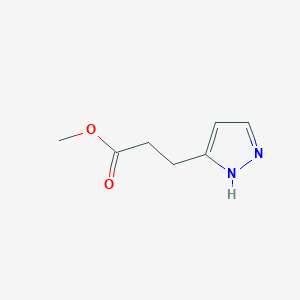
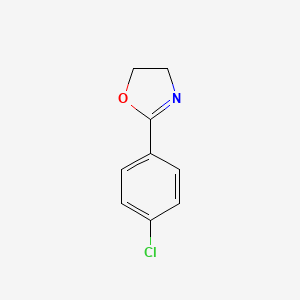

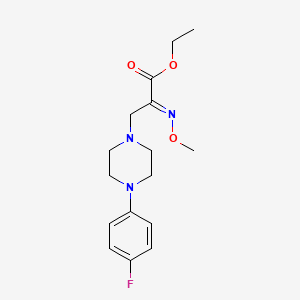
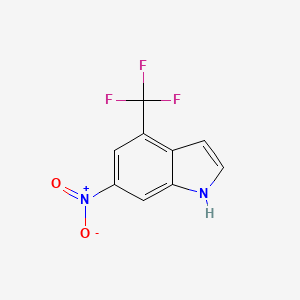
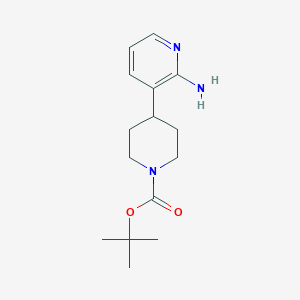
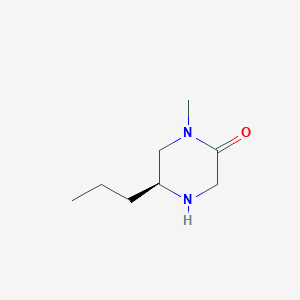
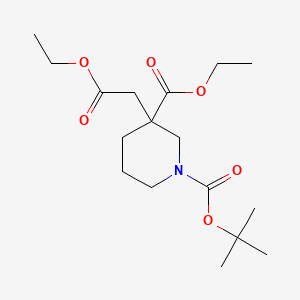
![copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B14034799.png)
